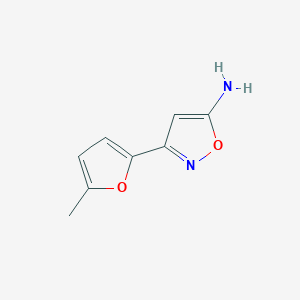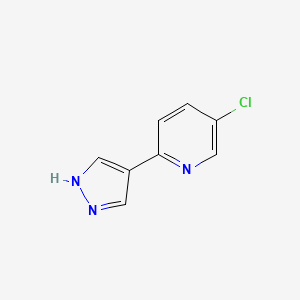
2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a dimethylpropyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The chlorination of the aromatic ring, which can be achieved using chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation, recrystallization, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with hydroxyl or alkoxy groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alcohols or ethers, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The halogen atoms and the aromatic ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromo-2,2-dimethylpropyl)-1-chlorobenzene: Lacks the fluorine atom, which may affect its reactivity and applications.
2-(3-Bromo-2,2-dimethylpropyl)-1-fluorobenzene: Lacks the chlorine atom, which may influence its chemical properties.
2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-4-fluorobenzene: The position of the fluorine atom is different, which can alter its reactivity.
Uniqueness
The presence of bromine, chlorine, and fluorine atoms in specific positions on the benzene ring, along with the dimethylpropyl group, makes 2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene unique. This unique combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C11H13BrClF |
|---|---|
Peso molecular |
279.57 g/mol |
Nombre IUPAC |
2-(3-bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene |
InChI |
InChI=1S/C11H13BrClF/c1-11(2,7-12)6-8-9(13)4-3-5-10(8)14/h3-5H,6-7H2,1-2H3 |
Clave InChI |
IWMPIBCAPOBGKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=C(C=CC=C1Cl)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid](/img/structure/B13595825.png)






![N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B13595872.png)

![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)


